1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-[(2-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Pyridylmethyl Group: This step involves the alkylation of the piperazine ring with a pyridylmethyl halide under basic conditions.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Reduction: 1-[(2-Aminophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzenesulfonic acid and 4-(3-pyridylmethyl)piperazine.
Scientific Research Applications
1-[(2-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine involves its interaction with biological targets such as enzymes and receptors. The nitrophenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyridylmethyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- 1-[(4-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine
- 1-[(2-Chlorophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine
- 1-[(2-Methylphenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine
Comparison: 1-[(2-Nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine is unique due to the presence of the nitro group, which can undergo reduction to form an amino group, providing additional functionalization options. The nitro group also influences the electronic properties of the compound, affecting its reactivity and binding characteristics compared to its analogs with different substituents.
This detailed overview should provide a comprehensive understanding of 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridylmethyl)piperazine, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H18N4O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c21-20(22)15-5-1-2-6-16(15)25(23,24)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14/h1-7,12H,8-11,13H2 |
InChI Key |
AJOPNLWZMJIPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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